![molecular formula C19H13N3O3 B2959891 5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile CAS No. 945367-55-5](/img/structure/B2959891.png)
5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile typically involves the nitration of 2-[(4-phenoxyphenyl)amino]benzonitrile. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
化学反应分析
Types of Reactions
5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 5-Amino-2-[(4-phenoxyphenyl)amino]benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile is primarily used in proteomics research . It may also have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies.
作用机制
The exact mechanism of action of 5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile is not well-documented. compounds with similar structures often exert their effects by interacting with specific proteins or enzymes, thereby modulating their activity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can affect cellular processes.
相似化合物的比较
Similar Compounds
5-Nitro-2-(3-phenylpropylamino)benzoic acid: This compound is a potent chloride channel blocker.
5-Amino-2-[(4-phenoxyphenyl)amino]benzonitrile: This is the reduced form of 5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile.
Uniqueness
This compound is unique due to its specific nitro and phenoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups allow it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound in scientific research.
属性
IUPAC Name |
5-nitro-2-(4-phenoxyanilino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c20-13-14-12-16(22(23)24)8-11-19(14)21-15-6-9-18(10-7-15)25-17-4-2-1-3-5-17/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUDRVZQOIBAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2959811.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2959814.png)
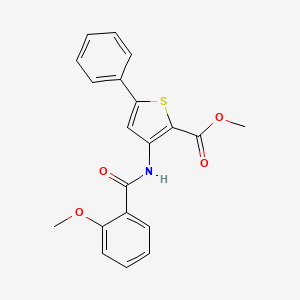
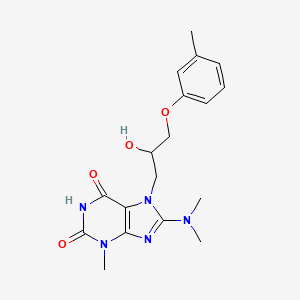
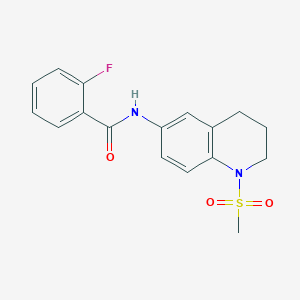

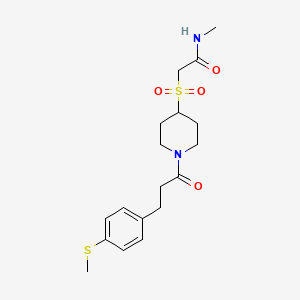
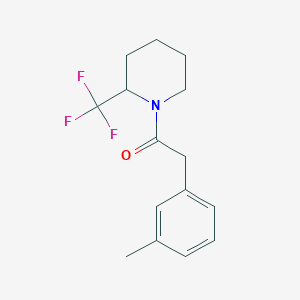
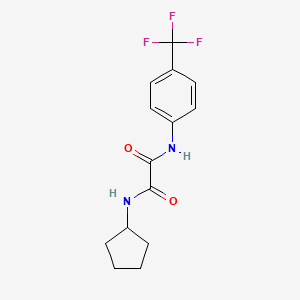
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide](/img/structure/B2959826.png)
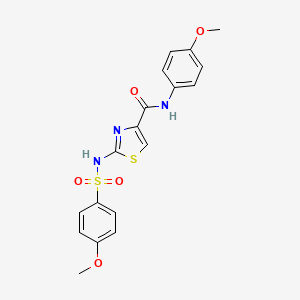
![2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2959829.png)
![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2959830.png)
![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2959831.png)
